molecular formula C12H16ClN B13260218 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline

2-chloro-N-(1-cyclopropylethyl)-4-methylaniline

Cat. No.: B13260218
M. Wt: 209.71 g/mol
InChI Key: ADQOAQUWIOHWER-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropylethyl)-4-methylaniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is substituted with a 1-cyclopropylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline typically involves the reaction of 4-chloroaniline with 1-cyclopropylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopropylethyl)-4-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-chloro-N-(1-cyclopropylethyl)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyclopropylethyl)acetamide
  • 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
  • 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(1-cyclopropylethyl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)-4-methylaniline

InChI

InChI=1S/C12H16ClN/c1-8-3-6-12(11(13)7-8)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3

InChI Key

ADQOAQUWIOHWER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C2CC2)Cl

Origin of Product

United States

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